molecular formula C18H22N2O5S B13367668 2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide

2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B13367668
M. Wt: 378.4 g/mol
InChI Key: CJANISWNVKBHKC-UHFFFAOYSA-N
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Description

2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzamide group attached to a sulfonylamino moiety, which is further substituted with diethoxy and methyl groups on the phenyl ring

Preparation Methods

The synthesis of 2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-diethoxy-4-methylbenzenesulfonyl chloride and 2-aminobenzamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The sulfonyl chloride is reacted with the amine group of 2-aminobenzamide to form the desired sulfonylamino benzamide compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction using larger quantities of starting materials and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the sulfonyl group can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: It is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide can be compared with other similar compounds, such as:

    2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzamide: This compound has methoxy groups instead of diethoxy groups, which may result in different chemical and biological properties.

    2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid: The presence of a carboxylic acid group instead of a benzamide group can significantly alter the compound’s reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various specialized applications.

Properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

2-[(2,5-diethoxy-4-methylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C18H22N2O5S/c1-4-24-15-11-17(16(25-5-2)10-12(15)3)26(22,23)20-14-9-7-6-8-13(14)18(19)21/h6-11,20H,4-5H2,1-3H3,(H2,19,21)

InChI Key

CJANISWNVKBHKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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